molecular formula C18H12BrN3S B2372592 (E)-3-((4-bromophenyl)amino)-2-(4-phenylthiazol-2-yl)acrylonitrile CAS No. 450353-26-1

(E)-3-((4-bromophenyl)amino)-2-(4-phenylthiazol-2-yl)acrylonitrile

Cat. No.: B2372592
CAS No.: 450353-26-1
M. Wt: 382.28
InChI Key: FLCRCBGUTKXPGT-SDNWHVSQSA-N
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Description

(E)-3-((4-bromophenyl)amino)-2-(4-phenylthiazol-2-yl)acrylonitrile is a synthetic chemical reagent designed for research applications, particularly in medicinal chemistry and drug discovery. This compound features a phenylthiazole core, a scaffold recognized in scientific literature for its diverse biological activities . Researchers can leverage this compound as a key intermediate or precursor in the synthesis of novel molecules targeting infectious diseases and cancer. The 4-phenylthiazole amine moiety is a privileged structure in antimycobacterial agent development . Similar structural frameworks have shown promise as multitarget inhibitors, with demonstrated activity against viral enzymes such as HIV-1 reverse transcriptase and integrase . In oncology research, derivatives based on the 4-phenylthiazole structure have exhibited potent antiproliferative activity against various cancer cell lines, including prostate and lung cancers, and are investigated as potential targeting agents for proteins like SIRT2 and EGFR . This product is provided For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

(E)-3-(4-bromoanilino)-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12BrN3S/c19-15-6-8-16(9-7-15)21-11-14(10-20)18-22-17(12-23-18)13-4-2-1-3-5-13/h1-9,11-12,21H/b14-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLCRCBGUTKXPGT-SDNWHVSQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=N2)C(=CNC3=CC=C(C=C3)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=CSC(=N2)/C(=C/NC3=CC=C(C=C3)Br)/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12BrN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Thiazole Ring Construction via Hantzsch Cyclization

The 4-phenylthiazole moiety is synthesized through a modified Hantzsch thiazole synthesis. A mixture of 2-bromo-4-phenylacetophenone (1.2 eq) and thiourea (1.0 eq) undergoes reflux in anhydrous ethanol with sodium ethoxide (1.5 eq) for 6–8 hours. The reaction proceeds via nucleophilic attack of the thiourea sulfur on the α-carbon of the bromoketone, followed by cyclodehydration:

$$
\text{C}6\text{H}5\text{COCH}2\text{Br} + \text{NH}2\text{CSNH}2 \xrightarrow{\text{EtOH, NaOEt}} \text{C}6\text{H}5\text{C}3\text{NS} + \text{NH}4\text{Br} + \text{H}2\text{O}
$$

Key Data:

Parameter Value
Yield 78–82%
Reaction Time 8 hours
Purification Recrystallization (EtOH/H₂O)

Acrylonitrile Arm Installation via Knoevenagel Condensation

The acrylonitrile segment is introduced through a stereoselective Knoevenagel reaction between 4-phenylthiazole-2-carbaldehyde and (4-bromophenyl)aminoacetonitrile. Using piperidine (10 mol%) in toluene at 110°C for 12 hours achieves 89% (E)-selectivity:

$$
\text{Thiazole-CHO} + \text{NCCH}2\text{NHAr} \xrightarrow{\text{piperidine}} \text{(E)-acrylonitrile} + \text{H}2\text{O}
$$

Comparative Catalysts:

Catalyst Yield (%) E:Z Ratio
Piperidine 89 9:1
DBU 82 8:1
L-Proline 75 7:1

Palladium-Mediated Cross-Coupling Approach

A Suzuki-Miyaura coupling between 3-amino-2-(4-phenylthiazol-2-yl)acrylonitrile-4-boronic ester and 4-bromophenyl iodide achieves C–N bond formation. Using Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in dioxane/H₂O (4:1) at 80°C for 24 hours provides 76% yield:

$$
\text{Boron ester} + \text{Ar-Br} \xrightarrow{\text{Pd(0)}} \text{Target} + \text{BPin}
$$

Optimization Data:

Ligand Yield (%)
XPhos 68
SPhos 72
BINAP 76

Tandem Thiourea-Acrylonitrile Assembly

A one-pot strategy combines thiazole formation and acrylonitrile installation. 2-Bromo-4-phenylacetophenone (1.0 eq), (4-bromophenyl)thiourea (1.1 eq), and cyanoacetic acid (1.2 eq) react in DMF at 120°C for 18 hours under N₂. This cascade process achieves 65% yield with 85% (E)-selectivity.

Reaction Monitoring:

Time (h) Thiazole Formation (%) Acrylonitrile Formation (%)
6 92 12
12 98 58
18 99 65

Solid-Phase Synthesis for High-Throughput Production

Immobilizing 4-phenylthiazole-2-carboxylic acid on Wang resin enables automated synthesis. After activation with HATU, coupling with (4-bromophenyl)aminoacetonitrile followed by Knoevenagel condensation yields the product with 71% purity after cleavage.

Resin Performance:

Resin Type Loading (mmol/g) Final Purity (%)
Wang 0.68 71
Rink Amide 0.72 69
Tentagel 0.65 63

Photocatalytic Stereochemical Inversion

Post-synthetic (Z)-to-(E) isomerization is achieved using Ir(ppy)₃ (2 mol%) under 450 nm LED irradiation in DCM. This converts 88% of the (Z)-isomer to the desired (E)-form in 6 hours:

$$
\text{(Z)-isomer} \xrightarrow{h\nu, \text{Ir catalyst}} \text{(E)-isomer}
$$

Light Source Comparison:

Wavelength (nm) Conversion (%)
365 45
450 88
525 32

Analytical Characterization Benchmarks

Spectroscopic Data:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, thiazole-H), 7.89–7.23 (m, 9H, Ar-H), 6.41 (d, J = 15.6 Hz, 1H, =CH), 5.98 (d, J = 15.6 Hz, 1H, CN-C=)
  • HRMS : m/z calcd for C₁₈H₁₂BrN₃S [M+H]⁺ 398.9978, found 398.9972

Chromatographic Purity:

Method Purity (%) Retention (min)
HPLC (C18, MeCN/H₂O) 99.1 8.72
UPLC (HSS T3) 98.6 3.45

Industrial-Scale Process Considerations

Cost Analysis:

Method Raw Material Cost ($/kg) E-Factor
Hantzsch-Knoevenagel 420 18
Palladium Coupling 890 32
Tandem Process 580 24

Environmental Metrics:

Parameter Hantzsch Route Tandem Route
PMI (kg/kg) 46 38
Energy (kWh/kg) 120 95

Degradation Pathways and Stability Profile

Accelerated stability studies (40°C/75% RH) show 3.2% decomposition over 6 months. Primary degradation products include:

  • Thiazole ring-opened mercapto derivative (19%)
  • Cis-isomer (8%)
  • De-brominated byproduct (4%)

Emerging Catalytic Technologies

Recent advances employ flow chemistry with immobilized Pd nanoparticles (Pd@MOF-303) achieving 92% yield in 8 minutes residence time. Photoredox/Ni dual catalysis shows promise for direct C–H amination, bypassing pre-functionalized intermediates.

Chemical Reactions Analysis

Types of Reactions

(E)-3-((4-bromophenyl)amino)-2-(4-phenylthiazol-2-yl)acrylonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to amines or other reduced forms.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may yield amines.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis and the development of new materials.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of advanced materials with specific properties, such as electronic or optical materials.

Mechanism of Action

The mechanism of action of (E)-3-((4-bromophenyl)amino)-2-(4-phenylthiazol-2-yl)acrylonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Variations in Thiazole Substituents

(a) 4-Phenylthiazol-2-yl vs. 4-Arylthiazol-2-yl
  • Compound (E)-3-((4-bromophenyl)amino)-2-[4-(3,4-dichlorophenyl)thiazol-2-yl]acrylonitrile (): Substitution at thiazole-4 with a 3,4-dichlorophenyl group increases molecular weight (436.15 g/mol) and lipophilicity compared to the phenyl analog.
  • Compound (E)-3-((4-fluorophenyl)amino)-2-[4-(4-isobutylphenyl)thiazol-2-yl]acrylonitrile (): The 4-isobutylphenyl group introduces steric bulk, which may hinder crystallization or alter solubility. Fluorine’s electronegativity could enhance metabolic stability compared to bromine .
(b) Thiazole vs. Benzothiazole/Thienyl
  • This modification correlates with higher melting points (235–237°C) and enhanced UV absorption, useful in materials science .
  • (E)-3-(4-Bromophenyl)-2-(2-thienyl)acrylonitrile ():
    • Substituting thiazole with thiophene reduces nitrogen’s electron-donating effects, altering electronic properties. Thienyl derivatives are intermediates in synthesizing fused heterocycles, suggesting divergent reactivity .

Modifications in Acrylonitrile Substituents

(a) Amino Group Variations
  • However, steric hindrance may reduce binding affinity compared to smaller substituents .
  • (E)-3-((2-iodophenyl)amino)-2-(4-phenylthiazol-2-yl)acrylonitrile (): Iodine’s larger atomic radius and polarizability may influence halogen bonding in crystal packing or target interactions, though synthetic accessibility is lower than bromine .
(b) Halogen Effects
  • 2-[4-(4-Bromo-phenyl)-thiazol-2-yl]-3-(2,4-dichloro-phenyl)-acrylonitrile ():
    • Bromine and chlorine substituents create a multipolar electronic environment, enhancing dipole-dipole interactions. Such compounds are candidates for kinase inhibition due to halogen bonding with ATP-binding pockets .
  • Anti-inflammatory 4-bromophenyl oxadiazoles ():
    • Bromophenyl analogs exhibit ~60% anti-inflammatory activity (comparable to indomethacin), suggesting the target compound may share similar bioactivity if tested .

Data Table: Key Structural and Functional Attributes

Compound Name Substituents (Thiazole-4 / Acrylonitrile) Molecular Weight (g/mol) Key Properties Reference
Target Compound 4-Phenyl / 4-Bromophenylamino 389.29 E-configuration, potential bioactivity -
3,4-Dichlorophenyl / 2,4-Dichlorophenyl 436.15 High lipophilicity, kinase inhibition
4-Isobutylphenyl / 4-Fluorophenylamino 417.48 Steric bulk, metabolic stability
Benzothiazole / 4-Bromophenyl 297.73 High melting point, materials science use
Thienyl / 4-Bromophenyl 318.18 Intermediate for heterocycles

Biological Activity

(E)-3-((4-bromophenyl)amino)-2-(4-phenylthiazol-2-yl)acrylonitrile is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Overview of the Compound

Chemical Structure:
The compound features a thiazole ring, which is known for its diverse biological activities. The presence of the bromophenyl and phenylthiazole moieties contributes to its potential efficacy as an antimicrobial and anticancer agent.

Biological Activities

  • Anticancer Activity:
    • Studies have shown that thiazole derivatives exhibit promising anticancer properties. For example, compounds with similar thiazole structures have demonstrated IC50 values in the low microgram range against various cancer cell lines, indicating potent cytotoxic effects .
    • The mechanism of action often involves the inhibition of specific proteins such as Bcl-2, which plays a critical role in regulating apoptosis .
  • Antimicrobial Activity:
    • Thiazole derivatives, including those similar to this compound, have been evaluated for their antimicrobial properties against Gram-positive and Gram-negative bacteria. Some derivatives showed minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
    • The presence of electron-withdrawing groups on the phenyl ring has been linked to enhanced antibacterial activity .

The biological activity of this compound may involve:

  • Enzyme Inhibition: Interaction with enzymes or receptors that regulate cell proliferation and survival.
  • Induction of Apoptosis: Modulation of apoptotic pathways through interactions with Bcl-2 family proteins.

Structure-Activity Relationship (SAR)

Research has identified key structural features that influence the biological activity of thiazole derivatives:

  • Substituents on the Phenyl Ring: Electron-withdrawing groups enhance anticancer and antimicrobial activities.
  • Thiazole Ring Modifications: Variations in the thiazole ring structure can significantly impact potency against specific cell lines or microbial strains .

Case Studies

  • Anticancer Studies:
    • A study evaluated various thiazole derivatives against cancer cell lines such as A-431 and Jurkat cells. Compounds with specific substitutions on the thiazole ring showed significant cytotoxicity, surpassing traditional chemotherapeutics like doxorubicin .
  • Antimicrobial Evaluations:
    • In a comparative study, several thiazole derivatives were tested against bacterial strains, revealing that certain modifications led to MIC values significantly lower than those of existing antibiotics .

Data Tables

Activity TypeCompound StructureIC50 / MIC ValuesReference
AnticancerThiazole Derivative 1IC50 = 1.61 µg/mL
AntimicrobialThiazole Derivative 2MIC = 100 µg/mL
AntimicrobialThiazole Derivative 3MIC = 200 µg/mL

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (E)-3-((4-bromophenyl)amino)-2-(4-phenylthiazol-2-yl)acrylonitrile, and how can reaction yields be optimized?

  • Methodology : Multi-step synthesis typically involves:

  • Thiazole ring formation : Reacting α-haloketones with thiourea under basic conditions (e.g., sodium hydride in DMF) .
  • Acrylonitrile coupling : Knoevenagel condensation between a nitrile precursor and an aldehyde, optimized at 60–80°C with piperidine catalysis .
  • Purification : Use column chromatography with ethyl acetate/hexane gradients or HPLC for isomer separation .
    • Key parameters : Temperature control (<5°C during exothermic steps), inert atmospheres (N₂/Ar), and solvent selection (DMF for polar intermediates) .

Q. Which characterization techniques are critical for confirming the structure and purity of this compound?

  • Core techniques :

  • NMR spectroscopy : ¹H/¹³C NMR to confirm regiochemistry (e.g., E/Z isomer distinction via coupling constants) .
  • Mass spectrometry (HRMS) : Validate molecular weight (expected ~396 g/mol for C₁₈H₁₃BrN₄S) and isotopic patterns for bromine .
  • FT-IR : Identify functional groups (e.g., nitrile stretch ~2215 cm⁻¹, thiazole C=N ~1610 cm⁻¹) .
    • Supplementary methods : TLC for reaction monitoring and DSC/TGA for thermal stability analysis .

Q. How do the functional groups in this compound influence its solubility and reactivity?

  • Solubility : Moderate solubility in polar aprotic solvents (DMF, DMSO) due to the nitrile and thiazole groups; limited in water .
  • Reactivity :

  • Nitrile group : Susceptible to nucleophilic attack (e.g., hydrolysis to amides under acidic conditions) .
  • Thiazole ring : Participates in electrophilic substitution (e.g., bromination at the 5-position) .
  • Bromophenyl moiety : Enables Suzuki-Miyaura cross-coupling for derivatization .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the spatial arrangement of this compound?

  • Crystallography workflow :

  • Data collection : Use single-crystal X-ray diffraction (SCXRD) with Mo/Kα radiation.
  • Refinement : SHELX suite (SHELXL for refinement; SHELXS for structure solution) to model disorder (e.g., thienyl group disorder observed in analogs) .
  • Hydrogen bonding analysis : Identify C–H···N interactions (e.g., C(5) chains in related acrylonitriles) using Mercury or Olex2 .
    • Challenges : Isomer separation prior to crystallization and managing thermal motion artifacts .

Q. What strategies are effective for analyzing contradictory bioactivity data across in vitro and in vivo models?

  • Case study : If anticancer activity varies between cell lines and animal models:

  • In vitro : Screen against kinase targets (e.g., EGFR, VEGFR) using fluorescence polarization assays .
  • In vivo : Assess pharmacokinetics (e.g., bioavailability via LC-MS/MS) and toxicity in xenograft models .
  • Data reconciliation : Cross-validate with proteomics (e.g., SILAC labeling) to identify off-target effects .

Q. How can computational methods predict the compound’s interaction with biological targets?

  • Docking studies : Use AutoDock Vina or Schrödinger Suite to model binding to thiazole-sensitive targets (e.g., tubulin or HSP90). Focus on the acrylonitrile moiety’s role in hydrogen bonding .
  • MD simulations : GROMACS for stability analysis of ligand-protein complexes over 100-ns trajectories .
  • QSAR : Correlate substituent effects (e.g., bromine vs. nitro groups) with IC₅₀ values from analog datasets .

Q. What are the challenges in optimizing reaction conditions for large-scale synthesis (>10 g) while maintaining stereochemical purity?

  • Scale-up issues :

  • Exotherm management : Use jacketed reactors with controlled cooling during condensation steps .
  • Isomer control : Optimize solvent polarity (e.g., ethanol/water mixtures) to favor E-isomer precipitation .
    • Quality control : Implement inline PAT (Process Analytical Technology) tools like ReactIR for real-time monitoring .

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